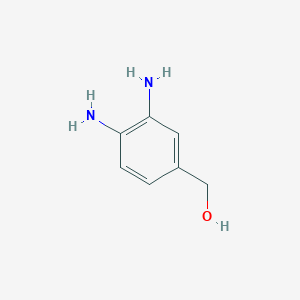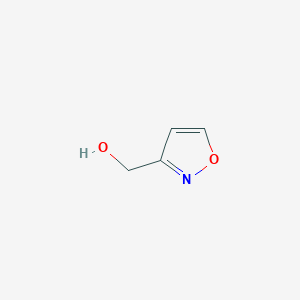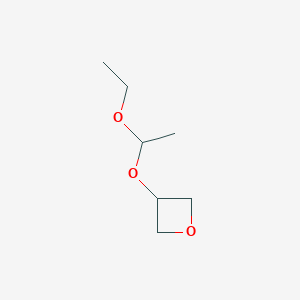
2-(1H-indazol-3-yl)acetic acid
Overview
Description
2-(1H-indazol-3-yl)acetic acid is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to acetic acid .
Synthesis Analysis
The synthesis of 2-(1H-indazol-3-yl)acetic acid involves a microwave-assisted approach that allows for parallel synthesis, variation of the indole substitution pattern, and high overall yield . This optimized synthetic route has been scaled up to yield multi-gram amounts of preferred indole compounds .Molecular Structure Analysis
The molecular formula of 2-(1H-indazol-3-yl)acetic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
The formation of 2-(1H-indazol-3-yl)acetic acid involves various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions . The synthesis of 2H-indazoles involves the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
2-(1H-indazol-3-yl)acetic acid has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 66 Ų .Scientific Research Applications
Chemical Synthesis and Reactions :
- Bonanomi and Palazzo (1977) reported the synthesis of several esters, including [(1H-indazol-3-yl)oxy] acetic acid, through a reaction between 1H-indazol-3-ol and ethyl chloroacetate. They discussed the mechanism of formation and ring enlargement of indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
- Teixeira et al. (2006) described the synthesis of indazoles substituted at N-1 and N-2 positions with ester-containing side chains. They used 1H-indazole for nucleophilic substitution reactions on halo esters to produce a mix of N-1 and N-2 isomers, predominantly the N-1 isomer (Teixeira et al., 2006).
Structural Characterization and Properties :
- The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction by Teixeira et al. (2006), showing a supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).
- A study by Ghandi, Zarezadeh, and Taheri (2012) utilized 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a one-pot Ugi reaction with primary amines and alkyl isocyanides to create novel substituted indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012).
Physical-Chemical Analysis :
- Salionov (2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and explored their physical and chemical properties, along with acute toxicity studies. These compounds showed potential biological activities like analgesic, neuroleptic, and anti-inflammatory effects (Salionov, 2015).
Safety And Hazards
Future Directions
There are ongoing efforts to develop efficient and sustainable synthesis methods for 2-(1H-indazol-3-yl)acetic acid and its derivatives . These compounds are promising building blocks for drug discovery . Further exploration of the medicinal properties of indazole is expected in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
2-(2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFPVACIKHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499521 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-3-yl)acetic acid | |
CAS RN |
26663-42-3 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)







